2,3-dimethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide
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Overview
Description
2,3-dimethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and an azetidine ring attached to a benzamide moiety. The presence of methoxy groups further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, with the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted benzamide derivatives.
Scientific Research Applications
2,3-dimethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The azetidine ring and benzamide moiety further enhance its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share a similar thienopyrimidine core but differ in the substitution pattern and functional groups.
Thieno[3,4-b]pyridine derivatives: These compounds have a different fusion pattern of the thiophene and pyrimidine rings.
Benzamide derivatives: Compounds with similar benzamide moieties but different heterocyclic systems or substituents.
Uniqueness
2,3-dimethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide is unique due to its specific combination of functional groups and heterocyclic systems. The presence of methoxy groups, the azetidine ring, and the thieno[3,2-d]pyrimidine core contribute to its distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2,3-dimethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-24-14-5-3-4-12(15(14)25-2)18(23)21-11-8-22(9-11)17-16-13(6-7-26-16)19-10-20-17/h3-7,10-11H,8-9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSNVBMGLLQMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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